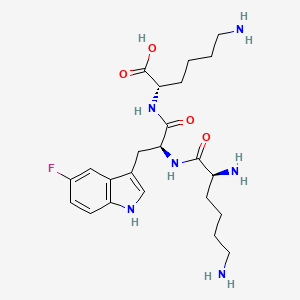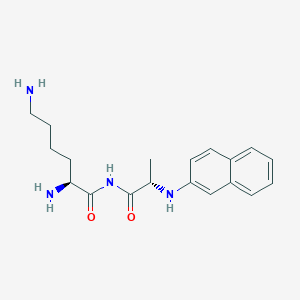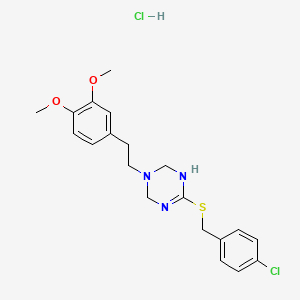
MAC13243
Descripción general
Descripción
MAC13243 es una molécula pequeña que ha despertado un interés significativo debido a sus propiedades antibacterianas únicas. Se sabe que inhibe selectivamente la función de la chaperona de direccionamiento de lipoproteínas bacterianas, LolA, que es crucial para el transporte de lipoproteínas a la membrana externa en bacterias Gram-negativas . Esta especificidad hace que this compound sea un candidato prometedor para el desarrollo de nuevos agentes antibacterianos con un impacto mínimo en la microbiota intestinal comensal .
Aplicaciones Científicas De Investigación
MAC13243 tiene varias aplicaciones de investigación científica, particularmente en el campo del desarrollo de fármacos antibacterianos. Se ha demostrado que aumenta la permeabilidad de la membrana externa de las bacterias Gram-negativas, haciéndolas más susceptibles a los antibióticos de gran estructura . Esta propiedad es valiosa para desarrollar nuevos agentes antibacterianos que puedan superar la barrera de permeabilidad de las bacterias Gram-negativas . Además, this compound se ha estudiado por su impacto en la microbiota intestinal, demostrando actividad antimicrobiana selectiva con una mínima interrupción de las bacterias beneficiosas .
Mecanismo De Acción
El mecanismo de acción de MAC13243 implica la inhibición de la chaperona de direccionamiento de lipoproteínas bacterianas, LolA . Al unirse a LolA, this compound interrumpe el transporte de lipoproteínas a la membrana externa, comprometiendo la integridad del envoltorio celular bacteriano . Esta interrupción aumenta la permeabilidad de la membrana externa, haciendo que las bacterias sean más susceptibles a los antibióticos .
Análisis Bioquímico
Biochemical Properties
MAC13243 interacts with the bacterial lipoprotein targeting chaperone, LolA . LolA is a periplasmic chaperone that plays a crucial role in the trafficking of lipoproteins from the inner to the outer membrane . By inhibiting LolA, this compound disrupts this process, thereby affecting the biochemical reactions within the bacterial cell .
Cellular Effects
The primary cellular effect of this compound is an increase in the permeability of the outer membrane of gram-negative bacteria . This is achieved by inhibiting the function of LolA, which leads to a disruption in the trafficking of lipoproteins . As a result, cells become more permeable to certain molecules and more susceptible to large-scaffold antibiotics .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting the function of LolA . This inhibition disrupts the normal trafficking of lipoproteins from the inner to the outer membrane, leading to increased permeability of the outer membrane .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed in laboratory settings over time. In studies involving Escherichia coli, it was found that cells became more permeable and more susceptible to large-scaffold antibiotics when exposed to sub-inhibitory concentrations of this compound .
Metabolic Pathways
Its role as an inhibitor of LolA suggests that it may impact the pathways related to lipoprotein trafficking .
Transport and Distribution
This compound is likely transported into bacterial cells where it binds to and inhibits LolA . This disrupts the normal distribution of lipoproteins within the cell, particularly their movement from the inner to the outer membrane .
Subcellular Localization
The subcellular localization of this compound is likely within the periplasmic space of gram-negative bacteria, where LolA is located . By inhibiting LolA, this compound impacts the localization of lipoproteins within the cell .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de MAC13243 implica un proceso de cribado de alto rendimiento para identificar pequeñas moléculas que aumentan la permeabilidad de la membrana externa de las bacterias Gram-negativas . El compuesto se sintetiza a través de una serie de reacciones químicas que implican la formación de derivados de tiourea . La ruta sintética detallada y las condiciones de reacción suelen ser información confidencial de la que son propietarios los investigadores o las empresas que desarrollan estos compuestos.
Métodos de producción industrial: La producción industrial de this compound probablemente implicaría la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Este proceso incluiría pasos como la purificación, la cristalización y el control de calidad para cumplir con los estándares farmacéuticos.
Análisis De Reacciones Químicas
Tipos de reacciones: MAC13243 experimenta varios tipos de reacciones químicas, incluida la degradación en especies activas como la S-(4-clorobencil)isotiourea . Este producto de degradación interactúa con la chaperona de direccionamiento de lipoproteínas LolA, inhibiendo su función .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y las reacciones de this compound incluyen derivados de tiourea y varios solventes y catalizadores que facilitan la formación de las estructuras químicas deseadas .
Productos principales formados: Los principales productos formados a partir de las reacciones que involucran this compound incluyen sus productos de degradación, como la S-(4-clorobencil)isotiourea, que conservan la actividad antibacteriana .
Comparación Con Compuestos Similares
MAC13243 es único en su inhibición específica de la proteína LolA, lo que lo distingue de otros agentes antibacterianos que se dirigen a diferentes vías . Compuestos similares incluyen derivados de tiourea como A22, que inhiben la proteína MreB similar a la actina bacteriana . Si bien this compound y A22 comparten un mecanismo celular similar que involucra la interacción con proteínas bacterianas, la selectividad de this compound para LolA proporciona una ventaja distinta en la orientación de las bacterias Gram-negativas .
Lista de Compuestos Similares:- A22 (inhibidor de la proteína MreB similar a la actina bacteriana)
- Polimixicinas (interrumpen la capa de lipopolisacárido)
- Loperamida (disipa el potencial de la membrana interna)
Propiedades
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S.ClH/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16;/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJIDISBDZWDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384516 | |
| Record name | MAC13243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071638-38-4 | |
| Record name | MAC13243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


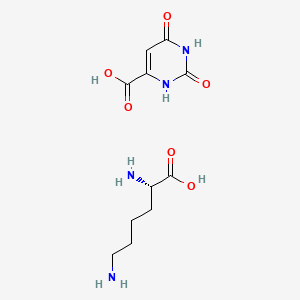
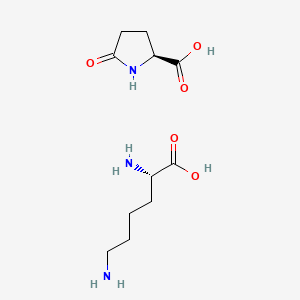





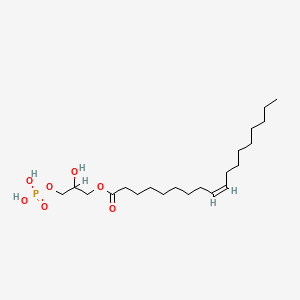
![3,4-Cyclopentenopyrido[3,2-a]carbazole](/img/structure/B1675800.png)

